This compound belongs to the class of benzopyrans, specifically classified as a coumarin derivative. Coumarins are known for their aromatic properties and are often involved in various biological activities, including anti-inflammatory, anticoagulant, and antimicrobial effects.
The synthesis of 2-Oxo-2H-1-benzopyran-7-carboxylic acid has been explored using various methods:
The molecular structure of 2-Oxo-2H-1-benzopyran-7-carboxylic acid can be described as follows:
The canonical SMILES representation is C1=CC(=CC2=C1C=CC(=O)O2)C(=O)O
, which provides insight into its connectivity and stereochemistry.
Chemical reactions involving 2-Oxo-2H-1-benzopyran-7-carboxylic acid are diverse and include:
The mechanism of action for 2-Oxo-2H-1-benzopyran-7-carboxylic acid involves:
The physical and chemical properties of 2-Oxo-2H-1-benzopyran-7-carboxylic acid include:
These properties are crucial for determining the compound's behavior in various applications, including pharmaceutical formulations.
The scientific applications of 2-Oxo-2H-1-benzopyran-7-carboxylic acid are extensive:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6